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Introduction

M1069 is a potent and selective, orally bioavailable dual antagonist of the adenosine A2A and
A2B receptors (A2AR and A2BR).[1][2] By targeting both of these receptors, M1069 is
designed to counteract the immunosuppressive effects of adenosine in the tumor
microenvironment (TME).[1][3] Adenosine, often found in high concentrations in the TME,
suppresses the activity of various immune cells, thereby allowing cancer cells to evade immune
destruction. M1069 reverses this immunosuppression, leading to enhanced anti-tumor immune
responses and inhibition of tumor growth.[1][3][4] These application notes provide a detailed
protocol for the in vivo administration of M1069 to mice, based on currently available preclinical
data.

Mechanism of Action

M1069 competes with adenosine for binding to A2A and A2B receptors on the surface of
immune cells such as T-cells, natural killer (NK) cells, dendritic cells (DCs), and macrophages.
[1] This competitive inhibition blocks the downstream signaling cascade initiated by adenosine.
Key effects of M1069's mechanism of action include:

e Inhibition of cAMP and pCREB Induction: M1069 dose-dependently suppresses the
production of cyclic adenosine monophosphate (CAMP) and the phosphorylation of CAMP
response element-binding protein (o CREB) stimulated by adenosine.[2][5]
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e Rescue of IL-2 Production: By blocking A2AR signaling, M1069 restores the production of
Interleukin-2 (IL-2) by T-cells, a critical cytokine for T-cell proliferation and activation.[2][3][5]

e Suppression of Pro-tumorigenic Factors: M1069 has been shown to inhibit the secretion of
pro-tumorigenic cytokines like CXCL1 and CXCL5 and to suppress the production of
vascular endothelial growth factor (VEGF) from macrophages.[2][3][4]

o Enhanced Dendritic Cell Function: The compound promotes the maturation of dendritic cells
with a stronger capacity for antigen presentation, leading to improved T-cell stimulation.[3][5]

[6]

Data Presentation
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In Vitro Potency of M1069
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Assay Cell Type Potency (IC50/EC50)
A2A Receptor Binding HEK-293 IC50: 0.130 nM[5]
A2B Receptor Binding HEK-293 IC50: 9.03 nM[5]
IL-2 Production Rescue ]

Primary Human T-cells EC50: 84.1 nM[5]
(Human)
IL-2 Production Rescue )

) Murine Cells EC50: 137.7 nM[5]

(Murine)
VEGF Production Suppression

Human Cells IC50: 20.9 nM[5]
(Human)
VEGF Production Suppression )

Murine Cells IC50: 181.3 nM[5]

(Murine)

Experimental Protocols
M1069 Formulation for Oral Administration

A suggested vehicle for the oral administration of M1069 has been described.[2] The following
protocol provides a method to prepare a 2.5 mg/mL solution.

Materials:

e M1069 powder

e Dimethyl sulfoxide (DMSO)

« Polyethylene glycol 300 (PEG300)
e Tween-80

e Saline (0.9% NaCl)

Procedure:

e Prepare a stock solution of M1069 in DMSO at a concentration of 25 mg/mL.
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e To prepare a 1 mL working solution (2.5 mg/mL), add 100 uL of the 25 mg/mL M1069 stock
solution to 400 uL of PEG300.

e Mix the solution thoroughly until it is homogenous.

e Add 50 pL of Tween-80 to the mixture and mix again until evenly distributed.
e Add 450 pL of saline to bring the final volume to 1 mL.

o Mix the final solution until it is clear and homogenous.

Note: This formulation should be prepared fresh. If continuous dosing for more than two weeks
is required, the stability of this formulation should be carefully evaluated.[2]

In Vivo Administration via Oral Gavage

This protocol outlines the procedure for administering M1069 to mice using oral gavage.

Materials:

Mice (e.g., BALB/c for 4T1 models)

Prepared M1069 formulation

Appropriate gauge feeding needle (gavage needle)

Syringe (1 mL)
Procedure:

e Animal Handling: Acclimatize the mice to the experimental conditions. Handle the mice
gently to minimize stress.

o Dosage Calculation: Calculate the required volume of the M1069 formulation based on the
individual mouse's body weight and the target dose (e.g., 30, 100, or 300 mg/kg). For a 2.5
mg/mL solution, a 20g mouse would require 24 uL for a 30 mg/kg dose.

e Administration:
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o Securely restrain the mouse.

o Measure the correct length for gavage needle insertion (from the tip of the nose to the last
rib).

o Gently insert the gavage needle into the esophagus. Do not force the needle.
o Slowly dispense the calculated volume of the M1069 formulation.

o Carefully withdraw the gavage needle.

e Monitoring: Observe the mouse for any signs of distress immediately after administration and
at regular intervals.

e Frequency: For efficacy studies, M1069 has been administered twice daily (b.i.d.).[5][7]
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Caption: M1069 blocks adenosine binding to A2A/A2B receptors, inhibiting the
iImmunosuppressive CAMP pathway.

Experimental Workflow for In Vivo Efficacy Study
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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